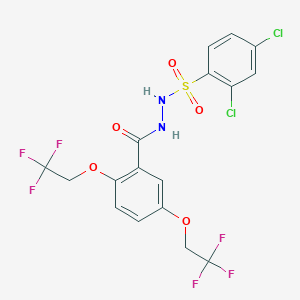

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Description

Properties

IUPAC Name |

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWBWFVGNIQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylsulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or trifluoroethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzohydrazide Derivatives

The parent compound, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3), serves as a key intermediate for synthesizing oxadiazoles, thiazolidinones, and hydrazones. For example:

- Oxadiazoles: Condensation with aldehydes/acetophenones yields hydrazones (e.g., 4a–n), which cyclize into 1,3,4-oxadiazoles (5a–n) upon refluxing with acetic anhydride .

Comparison : Unlike these derivatives, the target compound incorporates a sulfonyl group, which may enhance binding to sulfonamide-sensitive enzymes or receptors. The dichlorophenyl substituent likely increases lipophilicity compared to simpler phenyl or halogenated analogs .

Sulfonyl-Containing Analogs

N'-(4-Bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7)

This analog replaces the 2,4-dichlorophenyl group with a 4-bromophenylsulfonyl moiety. Key differences include:

- Molecular Weight : 551.30 g/mol (brominated) vs. ~521.27 g/mol (target compound, estimated).

4-(4-X-Phenylsulfonyl)benzoic Acid Hydrazides

Compounds like 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide (X = Cl) are precursors to triazole derivatives. These lack trifluoroethoxy groups but share sulfonyl-based tautomerism, as confirmed by IR and NMR data .

Comparison: The target compound’s trifluoroethoxy groups likely enhance solubility and bioavailability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .

Agrochemical Analogs

Compounds such as cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) and propiconazole (a triazole fungicide) share dichlorophenyl motifs.

Spectral Data

- IR Spectra : Sulfonyl-containing analogs show C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹ . The target compound’s spectrum would likely exhibit similar features.

- NMR : Trifluoroethoxy groups produce distinct ¹⁹F NMR signals, while dichlorophenyl sulfonyl groups would split aromatic proton signals in ¹H-NMR .

Tabulated Comparison of Key Compounds

Biological Activity

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Sulfonyl Group : Enhances solubility and biological activity.

- Dichlorophenyl Group : Imparts specific chemical reactivity and potential pharmacological effects.

- Trifluoroethoxy Groups : Contributes to lipophilicity and may influence membrane permeability.

Molecular Formula : C17H12Cl2F6N2O5S

CAS Number : 860785-92-8

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

- Antimicrobial Activity : It has shown potential against several bacterial strains, suggesting a role in disrupting bacterial cell functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against multiple bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on AChE and urease:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 1.21 - 6.28 |

| Urease | 1.13 - 6.28 |

These values indicate strong enzyme inhibition potential compared to standard inhibitors.

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing the antibacterial properties of various derivatives, this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimal effects on other strains .

- Enzyme Inhibition Studies : The compound was evaluated for AChE inhibition using a standard assay method. Results indicated that it effectively inhibited AChE with IC50 values ranging from 1.21 µM to 6.28 µM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Binding Interaction Studies : Fluorescence measurements were employed to determine the binding affinity of the compound to bovine serum albumin (BSA). The results indicated significant binding interactions, which are crucial for understanding the pharmacokinetics of the compound in biological systems .

Q & A

Q. What are the optimal synthetic routes for preparing N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide?

Methodological Answer: The synthesis involves two key steps:

Formation of the benzohydrazide intermediate : Start with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. React with thionyl chloride (SOCl₂) in methanol at 0–5°C, followed by heating to 60–65°C to form the methyl ester. Neutralize with sodium bicarbonate and extract with ethyl acetate. Convert the ester to benzohydrazide (3) via hydrazine hydrate reflux .

Sulfonylation : React the benzohydrazide intermediate with 2,4-dichlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Monitor via TLC and purify by column chromatography. Yield optimization requires stoichiometric control (1:1.2 molar ratio of benzohydrazide to sulfonyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and hydrazide (N–H bend at 1600–1650 cm⁻¹).

- NMR : Use -NMR to identify aromatic protons (δ 7.0–8.5 ppm for dichlorophenyl and trifluoroethoxy groups) and -NMR for carbonyl (C=O at ~170 ppm) and sulfonamide carbons.

- Mass Spectrometry (HRMS) : Validate molecular weight with ESI-HRMS (e.g., [M+H]⁺ ion) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM. Include positive controls like doxorubicin.

- Enzyme inhibition : Test against target enzymes (e.g., VEGFR-2 or Aurora A kinase) using fluorescence-based kinase assays. IC₅₀ values are calculated via dose-response curves .

Advanced Research Questions

Q. How can process-related impurities be identified and controlled during synthesis?

Methodological Answer:

- Impurity profiling : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Major impurities include unreacted benzohydrazide and sulfonamide byproducts.

- Structural elucidation : Isolate impurities via preparative HPLC and characterize using -NMR and LC-MS. For example, 2,5-bis(trifluoroethoxy)-N-(4-methylpiperidinyl)benzamide is a common side product during sulfonylation .

- Mitigation : Optimize reaction time (≤6 hours) and use excess sulfonyl chloride (1.5 eq) to minimize residual intermediates .

Q. What computational strategies are suitable for predicting binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., VEGFR-2 PDB: 3VHE) by removing water and adding hydrogens. Dock the compound with a grid box centered on the active site.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How does structural modification of the hydrazide moiety affect biological activity?

Methodological Answer:

- SAR studies : Synthesize derivatives by replacing the 2,4-dichlorophenylsulfonyl group with other aryl sulfonamides (e.g., 4-nitrophenyl).

- Activity comparison : Test derivatives against the same biological targets. For example, urea derivatives (e.g., N-[2,5-bis(trifluoroethoxy)phenyl]-N'-(2-piperidyl)methylurea) show enhanced antiarrhythmic activity due to improved hydrogen bonding .

Q. What are the degradation pathways under stress conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Analysis : Monitor degradation via UPLC-PDA. Major degradation products include hydrolyzed hydrazide (under acidic conditions) and sulfonic acid derivatives (under oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.